molecular formula C7H12O3 B13020253 3-Ethoxy-2-methoxycyclobutan-1-one

3-Ethoxy-2-methoxycyclobutan-1-one

Cat. No.: B13020253
M. Wt: 144.17 g/mol
InChI Key: KMEDOJXSKLWINH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxycyclobutan-1-one is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a cyclobutanone derivative, characterized by the presence of ethoxy and methoxy functional groups attached to the cyclobutanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-2-methoxycyclobutan-1-one can be synthesized through several methods. One efficient procedure involves the reaction of carboxylic acid chlorides with ethyl vinyl ether in the presence of diisopropylethylamine at elevated temperatures . Another method includes the [2 + 2] cycloaddition of ethyl vinyl ether and ketene, generated in situ from carboxylic acid chloride with triethylamine in refluxing acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methoxycyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Ethoxy-2-methoxycyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methoxycyclobutan-1-one involves its reactivity as a cyclobutanone derivative. The compound can undergo ring-opening reactions, forming zwitterionic intermediates that react with carbonyl compounds, allylsilanes, or silyl enol ethers to produce cyclic compounds . These reactions are often catalyzed by Lewis acids, which facilitate the cleavage of the cyclobutanone ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-methoxycyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct reactivity compared to cyclopentenone and cyclohexenone derivatives. The presence of both ethoxy and methoxy groups further enhances its versatility in chemical synthesis.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethoxy-2-methoxycyclobutan-1-one

InChI

InChI=1S/C7H12O3/c1-3-10-6-4-5(8)7(6)9-2/h6-7H,3-4H2,1-2H3

InChI Key

KMEDOJXSKLWINH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)C1OC

Origin of Product

United States

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